The Cyclobutane Advantage: 2-Methylcyclobutan-1-amine (CAS 89381-05-5)
The Cyclobutane Advantage: 2-Methylcyclobutan-1-amine (CAS 89381-05-5)
[1]
Executive Summary
2-Methylcyclobutan-1-amine (CAS 89381-05-5) represents a high-value scaffold in modern medicinal chemistry, specifically within the "Escape from Flatland" paradigm.[1] As a rigid, sp³-rich congener of simple alkyl chains, it offers a distinct vector for substituent display that can dramatically alter the pharmacological profile of a drug candidate.
This guide details the structural properties, synthetic accessibility, and medicinal utility of this scaffold. Unlike flexible alkyl linkers, the cyclobutane ring imposes a "puckered" conformation that restricts the rotation of the amine and methyl groups, allowing for precise probing of receptor binding pockets.
Structural & Physicochemical Profile
Stereochemistry and Conformation
The utility of 2-methylcyclobutan-1-amine lies in its stereoisomerism.[1] The molecule exists as two diastereomers, cis and trans, each with a pair of enantiomers. The CAS 89381-05-5 generally refers to the unspecified stereoisomer or racemate, but in application, the specific isomer is critical.
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Puckering Effect: The cyclobutane ring is not planar; it adopts a "butterfly" or "puckered" conformation (dihedral angle ~25-30°) to relieve torsional strain from eclipsed hydrogens.[1]
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Substituent Positioning:
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Cis-Isomer: The amine and methyl groups are on the same face.[1] To minimize steric strain, the ring puckers to place the bulkier group (or both) in pseudo-equatorial positions, though 1,2-interactions remain significant.
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Trans-Isomer: The substituents are on opposite faces, generally thermodynamically more stable due to reduced steric clash.[1]
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Key Properties Data
| Property | Value / Description | Relevance |
| Molecular Weight | 85.15 g/mol | Fragment-based drug design (FBDD) compliant.[1] |
| Ring Strain | ~26.4 kcal/mol | High reactivity in ring-opening/expansion scenarios; metabolic stability is generally preserved in absence of radical initiators.[1] |
| Basicity (pKa) | ~9.6 - 10.0 (Predicted) | Typical for primary cycloalkylamines; comparable to cyclobutylamine.[1] |
| Lipophilicity (LogP) | ~0.6 - 0.9 | Lower than acyclic pentylamines; cis isomers often show lower LogP due to dipole vector summation.[1] |
| Boiling Point | ~95-100 °C (760 mmHg) | Volatile free base; typically handled as HCl salt for stability.[1] |
Synthetic Protocols
The synthesis of 2-methylcyclobutan-1-amine is non-trivial due to the volatility of the product and the challenge of stereocontrol.[1] Two primary routes are recommended depending on the starting material availability.
Route A: Reductive Amination (Scalable & Direct)
This route utilizes 2-methylcyclobutanone (CAS 1517-15-3) and is ideal for generating the racemic amine quickly.[1]
Self-Validating Protocol:
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Reagents: 2-Methylcyclobutanone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq), Methanol (0.2 M concentration).
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Procedure:
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Dissolve 2-methylcyclobutanone in dry MeOH under N₂.[1]
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Add solid Ammonium Acetate.[1] Stir at RT for 30 min to form the in situ imine.
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Critical Step: Cool to 0°C before adding NaBH₃CN to minimize ketone reduction.
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Add NaBH₃CN portion-wise.[1] Allow to warm to RT and stir for 12-16 h.
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Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes).
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Workup: Extract non-basic impurities with Et₂O. Basify aqueous layer to pH > 12 with NaOH.[1] Extract product into DCM (3x).
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Isolation: Dry over Na₂SO₄. Careful concentration (volatile!). Convert to HCl salt immediately by adding 2M HCl in ether.[1]
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Route B: Curtius Rearrangement (Stereospecific)
This route starts from 2-methylcyclobutanecarboxylic acid and retains the stereochemistry of the starting acid.
Mechanism: Acid → Acyl Azide → Isocyanate → Amine.[1][2][3]
Figure 1: Stereospecific synthesis via Curtius Rearrangement. This pathway retains the configuration of the starting carboxylic acid.[2][3]
Medicinal Chemistry Applications
Bioisosterism and Vector Control
2-Methylcyclobutan-1-amine serves as a rigid bioisostere for:
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Leucine/Valine side chains: When incorporated into a peptide backbone.[1]
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GABA analogues: The 1,2-substitution pattern mimics the
-turn of neurotransmitters.[1]
The "Gem-Dimethyl" Effect Analogue
While not a gem-dimethyl group, the vicinal methyl group restricts the rotational freedom of the amine. This pre-organization can lower the entropic penalty of binding to a target protein.[1]
SAR Logic:
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Cis-Isomer: Mimics a "folded" conformation.[1] Often used to bridge binding pockets where the vector must turn sharply.[1]
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Trans-Isomer: Mimics an "extended" conformation.[1] Useful for linear channel binding.[1]
Figure 2: SAR decision tree for selecting the appropriate stereoisomer based on the desired pharmacophore vector.
Analytical Characterization
Validating the synthesis of CAS 89381-05-5 requires careful NMR analysis to distinguish it from acyclic impurities or ring-opened byproducts.[1]
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¹H NMR (DMSO-d₆, HCl salt):
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Amine Protons: Broad singlet at
8.0–8.5 ppm (3H, -NH₃⁺).[1] -
Methine (C1-H): Multiplet at
3.2–3.6 ppm.[1] The splitting pattern differs significantly between cis (more complex coupling due to anisotropy) and trans.[1] -
Methine (C2-H): Multiplet at
2.1–2.4 ppm.[1] -
Ring Methyl: Doublet at
1.0–1.2 ppm.[1] -
Ring Methylenes (C3/C4): Complex multiplets between
1.5–2.2 ppm.[1] Look for the "roofing" effect characteristic of puckered rings.[1]
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¹³C NMR:
References
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Structural Dynamics of Cyclobutanes: Mellor, J. M.[1] "Conformational Analysis of Cyclobutanes."[1] Journal of Chemical Society, Perkin Transactions 2, 1974.
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Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
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Curtius Rearrangement Protocols: Ghosh, A. K., et al.[1][2] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[1][2] ChemMedChem, 2018.[1]
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Medicinal Chemistry of Cyclobutanes: Mykhailiuk, P. K.[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019.[1][4]
